

development of bioluminescent assays for monitoring cGAMP production

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Compound of Interest

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Application Notes and Protocols for Bioluminescent cGAMP Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of bioluminescent assays in monitoring the production of cyclic GMP-AMP (cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING (stimulator of interferon genes) signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of infection or cellular damage.[1][2][3][4] Upon binding to DNA, cGAS synthesizes the second messenger cGAMP from ATP and GTP.[2][3][4] cGAMP then binds to and activates STING, leading to a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[2][3][4] Given its central role in immunity, the cGAS-STING pathway is a significant target for therapeutic development in areas such as oncology and autoimmune diseases.[1] Bioluminescent assays offer a highly sensitive, quantitative, and high-throughput compatible method for monitoring cGAMP production and screening for modulators of cGAS activity.

Assay Principles

Two primary types of homogeneous bioluminescent assays have been developed for the quantification of cGAMP:

- **Coupled-Enzyme Luciferase Assays:** This method relies on the enzymatic conversion of cGAMP to ATP, which is then quantified using a luciferase/luciferin reaction. In a key example, the enzyme ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) hydrolyzes cGAMP to AMP and GMP.[1][2][5] A series of coupled enzymatic reactions then converts the resulting AMP into ATP. The amount of ATP produced, directly proportional to the initial cGAMP concentration, is measured by the light output from a luciferase-catalyzed reaction.[1][5]
- **Competitive Immunoassays with Split Luciferase:** These assays are based on the competition between cGAMP in the sample and a labeled cGAMP tracer for binding to a specific anti-cGAMP antibody. The system utilizes a split luciferase technology, such as NanoBiT, where the luciferase enzyme is separated into two subunits, LgBiT and SmBiT.[6][7] In this setup, the SmBiT peptide is conjugated to cGAMP (forming a tracer), and the LgBiT subunit is linked to a secondary antibody that binds the primary anti-cGAMP antibody. When there is no cGAMP present, the tracer binds to the antibody, bringing LgBiT and SmBiT into close proximity and reconstituting a functional luciferase that generates a bright luminescent signal.[6] When cGAMP is present in the sample, it competes with the tracer for antibody binding, preventing the association of LgBiT and SmBiT and leading to a decrease in the luminescent signal.[6]

Quantitative Data Summary

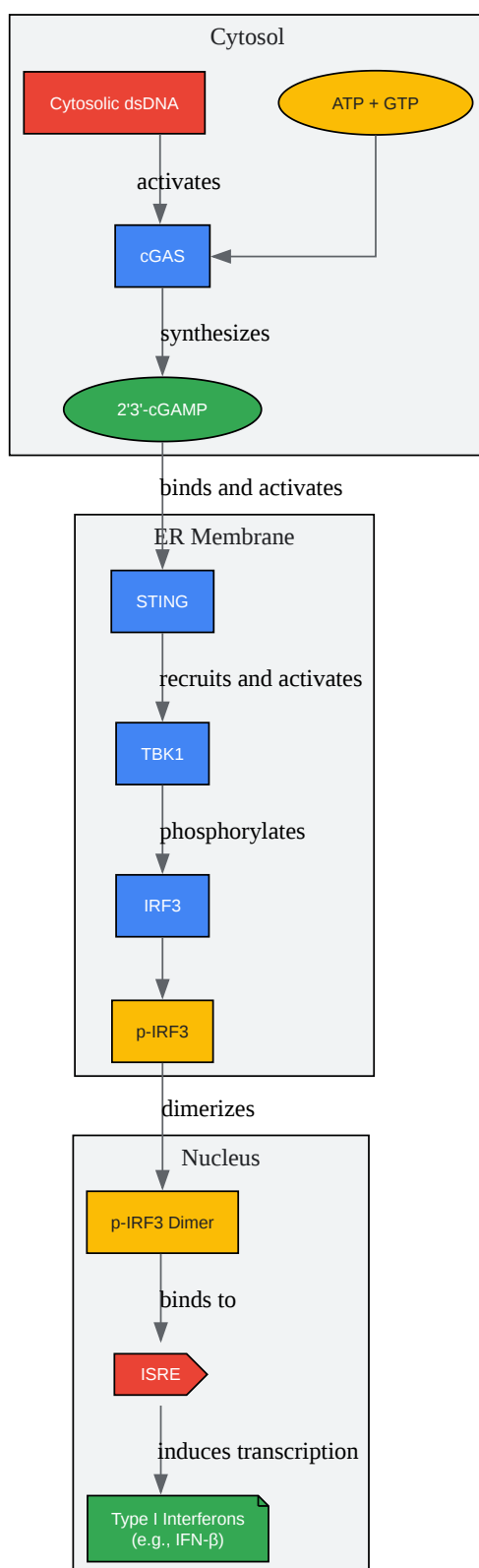
The following table summarizes the performance characteristics of representative bioluminescent cGAMP assays.

Assay Type	Key Reagents	Limit of Detection (LOD) / EC50	Dynamic Range	Z'-factor	Reference
Coupled-Enzyme (cGAMP-Luc)	ENPP1, PAP, Myokinase, Luciferase	Detects as low as 10 nM cGAMP	Not explicitly stated	Not explicitly stated	[1]
Competitive Immunoassay (cGAMP Lumit™)	Anti-cGAMP Antibody, cGAMP-SmBiT tracer, LgBiT-secondary antibody	EC50 of ~4.89-5 nM	Not explicitly stated	≥ 0.67 for similar cAMP assay	[3] [6] [8]

Note: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay, with a value between 0.5 and 1.0 considered excellent. While a specific Z'-factor for the cGAMP Lumit™ assay was not found, a similar cAMP Lumit assay showed values of 0.67 or more.[\[6\]](#)

Signaling Pathway and Experimental Workflow Diagrams

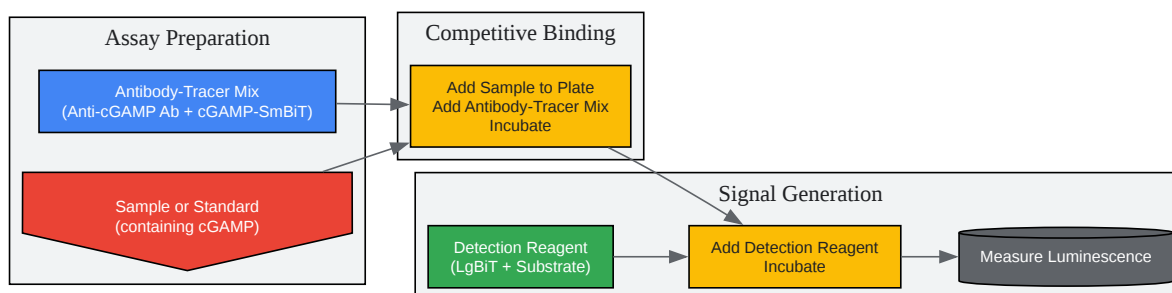
cGAS-STING Signaling Pathway



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Caption: The cGAS-STING signaling pathway for innate immune response.

Experimental Workflow for a Competitive Bioluminescent Immunoassay



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Caption: Workflow for a homogeneous competitive bioluminescent cGAMP immunoassay.

Experimental Protocols

Protocol 1: Coupled-Enzyme Assay for cGAMP Detection

This protocol is a representative method based on the principle of converting cGAMP to ATP for luminescent detection.

Materials:

- Recombinant human ENPP1
- Polyphosphate:AMP phosphotransferase (PAP)
- Myokinase
- ATP-dependent luciferase and luciferin substrate (e.g., commercially available ATP detection kits)

- cGAMP standard
- Assay Buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/ml BSA
- White, opaque 96-well or 384-well microplates
- Luminometer

Procedure:

- **Standard Curve Preparation:** Prepare a serial dilution of cGAMP standard in Assay Buffer. A typical concentration range would be from 1 μ M down to the low nanomolar range. Include a blank control with only Assay Buffer.
- **Sample Preparation:** Prepare cell lysates or other biological samples to be tested. If necessary, dilute the samples in Assay Buffer to fall within the range of the standard curve.
- **ENPP1 Digestion:**
 - To each well of the microplate, add your sample or cGAMP standard.
 - Add recombinant ENPP1 to each well to a final concentration of approximately 10 nM.
 - Incubate the plate at 37°C for 1-2 hours to allow for the complete conversion of cGAMP to AMP and GMP.
- **AMP to ATP Conversion:**
 - Prepare a conversion reagent mix containing PAP and myokinase in an appropriate buffer.
 - Add the conversion reagent mix to each well.
 - Incubate at room temperature for 30-60 minutes.
- **ATP Detection:**
 - Add the ATP detection reagent (luciferase/luciferin) to each well according to the manufacturer's instructions.

- Incubate for 5-10 minutes at room temperature to stabilize the luminescent signal.
- Measurement: Read the luminescence on a plate-reading luminometer.
- Data Analysis: Subtract the background luminescence (blank control) from all readings. Plot the luminescence values of the cGAMP standards against their concentrations to generate a standard curve. Use the standard curve to determine the cGAMP concentration in your unknown samples.

Protocol 2: Competitive Immunoassay (cGAMP Lumit™-type)

This protocol describes a homogeneous, competitive immunoassay using split-luciferase technology.

Materials:

- cGAMP Lumit™ Immunoassay Kit (or individual components: Anti-cGAMP antibody, cGAMP-SmBiT tracer, LgBiT-conjugated secondary antibody, Nano-Glo® Luciferase Assay Substrate)
- cGAMP standard
- Assay Buffer (e.g., HBSS)
- White, opaque 96-well or 384-well microplates
- Luminometer

Procedure:

- Standard Curve and Sample Preparation:
 - Prepare a serial dilution of the cGAMP standard in Assay Buffer directly in the microplate. An EC₅₀ of around 5 nM suggests a standard curve from approximately 100 nM down to the picomolar range would be appropriate.[8]
 - Add unknown samples to separate wells.

- Antibody-Tracer Addition:
 - Prepare an "Antibody-Tracer Mixture" containing the anti-cGAMP primary antibody and the cGAMP-SmBiT tracer diluted in buffer, according to the manufacturer's protocol.
 - Add the Antibody-Tracer Mixture to all wells.
 - Mix the plate on an orbital shaker for 3-5 minutes and then incubate at room temperature for 30-60 minutes.
- Detection Reagent Addition:
 - Prepare the detection reagent by mixing the LgBiT-conjugated secondary antibody and the Nano-Glo® Luciferase Assay Substrate.
 - Add the detection reagent to each well.
- Signal Development and Measurement:
 - Mix the plate on an orbital shaker for 3-5 minutes.
 - Measure the luminescence using a luminometer. The signal is inversely proportional to the amount of cGAMP in the sample.
- Data Analysis:
 - Plot the luminescence signal versus the log of the cGAMP concentration for the standards.
 - Fit the data to a sigmoidal dose-response (variable slope) curve to determine the EC50.
 - Calculate the concentration of cGAMP in the unknown samples by interpolating their luminescence values from the standard curve.

Applications in Research and Drug Discovery

- High-Throughput Screening (HTS): The homogeneous, "add-and-read" format of these assays makes them ideal for HTS of compound libraries to identify inhibitors or activators of cGAS.^{[1][6]}

- Enzyme Kinetics: These assays can be used to determine the kinetic parameters of cGAS and its response to various stimuli, such as different forms of dsDNA.[3]
- Cell-Based Assays: Researchers can monitor endogenous cGAS activity in various cell lines in response to stimuli like transfection with dsDNA or viral infection.[4]
- Mechanism of Action Studies: These assays are valuable for characterizing the mechanism of action of compounds that modulate the cGAS-STING pathway.

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